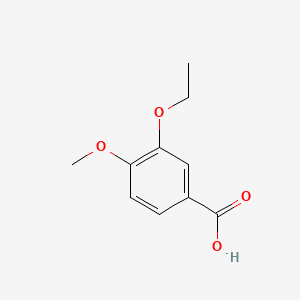

3-Ethoxy-4-methoxybenzoic acid

Overview

Description

3-Ethoxy-4-methoxybenzoic acid: is an organic compound with the molecular formula C10H12O4 . It is a derivative of benzoic acid, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring. This compound is often used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the esterification of 3-ethoxy-4-methoxybenzyl alcohol followed by oxidation to form the corresponding acid. Another method includes the Friedel-Crafts acylation of 3-ethoxy-4-methoxybenzene with an appropriate acyl chloride, followed by hydrolysis.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 3-ethoxy-4-methoxybenzaldehyde. This process is typically carried out in the presence of a suitable catalyst, such as manganese dioxide or potassium permanganate, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

Major Products:

Oxidation: Produces various oxidized derivatives of this compound.

Reduction: Yields 3-ethoxy-4-methoxybenzyl alcohol.

Substitution: Results in halogenated or other substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Industry

3-Ethoxy-4-methoxybenzoic acid has been investigated for its potential therapeutic applications:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs .

- Antiviral Activity : Some studies suggest that compounds related to this compound show antiviral properties against specific viral strains .

Organic Chemistry

The compound serves as a useful intermediate in organic synthesis:

- Building Block for Complex Molecules : It is used to synthesize more complex aromatic compounds through various reactions, including Friedel-Crafts acylation and alkylation processes .

- Catalyst in Polymerization Reactions : It has been shown to act as a catalyst in specific polymerization reactions, enhancing reaction rates and yields .

Environmental Science

Research has explored the degradation of methoxylated benzoic acids like this compound by microbial strains:

- Biodegradation Studies : Certain microorganisms can utilize this compound as a carbon source, contributing to bioremediation efforts aimed at degrading aromatic pollutants in contaminated environments .

Case Study 1: Anti-inflammatory Research

A study published in the Journal of Organic Chemistry examined the anti-inflammatory effects of several methoxylated benzoic acids, including this compound. The results indicated significant inhibition of inflammatory markers in vitro, suggesting potential for further development into therapeutic agents .

Case Study 2: Biodegradation

In a study focused on biodegradation pathways of aromatic compounds, researchers identified that specific bacterial strains could effectively degrade this compound. This finding highlights its potential role in bioremediation strategies for environmental cleanup .

Mechanism of Action

The mechanism of action of 3-ethoxy-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

4-Methoxybenzoic acid: Lacks the ethoxy group, making it less hydrophobic.

3-Ethoxybenzoic acid: Lacks the methoxy group, which can affect its reactivity and solubility.

4-Ethoxybenzoic acid: Similar structure but with different substitution patterns, affecting its chemical properties.

Uniqueness: 3-Ethoxy-4-methoxybenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity, solubility, and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Ethoxy-4-methoxybenzoic acid (CAS Number: 2651-55-0) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Weight : 210.23 g/mol

- Melting Point : 161.0 - 168.0 °C

- Appearance : White to pale cream solid .

Biochemical Interactions

The compound interacts with various biomolecules, influencing their activity and function. It acts as both a substrate and inhibitor for specific enzymes, altering their catalytic activity through:

- Hydrogen Bonding

- Hydrophobic Interactions

- Van der Waals Forces .

Cellular Effects

This compound significantly impacts cellular processes, including:

- Modulation of cell signaling pathways

- Alteration of gene expression

- Influence on cellular metabolism .

The compound can bind to active sites or allosteric sites on enzymes, leading to conformational changes that affect enzyme activity.

Case Studies and Experimental Data

-

Dosage Effects in Animal Models :

- Low doses enhance enzyme activity.

- High doses may induce toxicity, resulting in cellular damage and metabolic disruption.

-

Temporal Stability :

- The compound remains stable under specific conditions but may degrade over time, affecting its biological activity.

-

Metabolic Pathways :

- It interacts with enzymes, influencing metabolic flux and metabolite levels. The compound can be metabolized into various intermediates that participate in further biochemical reactions.

Applications in Research

This compound is utilized across several scientific domains:

| Field | Application |

|---|---|

| Chemistry | Intermediate in the synthesis of complex organic molecules |

| Biology | Investigated for antimicrobial and anti-inflammatory properties |

| Medicine | Potential drug development candidate |

| Industry | Used in the production of dyes and fragrances |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3-Ethoxy-4-methoxybenzoic acid relevant to experimental design?

The compound (CAS 2651-55-0) has a molecular formula of C₁₀H₁₁O₄, molecular weight of 195.20 g/mol, and a melting point range of 156–160°C. It is a white solid with stability under normal storage conditions. Solubility data in water or organic solvents are not widely reported, necessitating empirical determination. Its stability is compromised by strong oxidizing agents, and hazardous decomposition products include carbon oxides .

Q. What synthetic routes are commonly employed to prepare this compound, and how do reaction conditions influence yield and purity?

A typical approach involves the oxidation of 3-ethoxy-4-methoxybenzaldehyde derivatives or alkylation/substitution reactions on benzoic acid precursors. For example, controlled oxidation using KMnO₄ or CrO₃ under acidic conditions can yield the target compound. Reaction temperature, pH, and catalyst selection (e.g., transition metals) critically affect yield and purity. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography is recommended .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Required personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides), which may trigger hazardous reactions. Use fume hoods for weighing and handling powdered forms to prevent inhalation. Emergency measures include eye wash stations and immediate skin decontamination with water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound across different studies?

Discrepancies often arise from variations in solvent purity, temperature, and analytical methods (e.g., HPLC vs. gravimetry). To standardize data, use high-purity solvents (≥99.9%) and controlled conditions (e.g., 25°C ± 0.5°C). Cross-validate results with techniques like nuclear Overhauser effect spectroscopy (NOESY) to assess aggregation behavior in solution .

Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and purity. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm .

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode to detect [M-H]⁻ ions (expected m/z 195.20).

- X-ray Crystallography: To resolve crystal packing and hydrogen-bonding networks, especially for polymorph studies .

Q. What are the mechanistic implications of substituent effects on the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-donating methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups deactivate the aromatic ring, directing electrophiles to the ortho/para positions relative to the carboxylic acid. This steric and electronic modulation reduces reaction rates with bulky nucleophiles (e.g., Grignard reagents) but enhances selectivity in peptide coupling reactions using carbodiimide activators .

Q. How does the electronic structure of this compound influence its interaction with biological targets in medicinal chemistry studies?

The carboxylic acid group enables hydrogen bonding with enzyme active sites (e.g., cyclooxygenase-2), while the alkoxy substituents enhance lipid solubility, improving membrane permeability. Computational studies (DFT or molecular docking) predict binding affinities to inflammatory mediators, making it a candidate for anti-inflammatory prodrug development. Experimental validation via enzyme inhibition assays (e.g., COX-2 IC₅₀ determination) is recommended .

Properties

IUPAC Name |

3-ethoxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSAIFTWQMXOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384932 | |

| Record name | 3-ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-55-0 | |

| Record name | 3-ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.